Lipophilicity Comparison: 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine vs. 2-Chloro-6-methoxypyridine and 2-Chloro-6-ethoxypyridine
The target compound exhibits significantly higher calculated lipophilicity (XLogP3 = 3.3) compared to its non-fluorinated alkoxy analogs 2-chloro-6-methoxypyridine (LogP = 1.74–2.22) and 2-chloro-6-ethoxypyridine (LogP = 2.13–2.76) [1]. This 0.54–1.56 log unit increase translates to a 3.5- to 36-fold higher octanol-water partition coefficient, indicative of enhanced passive membrane permeability and potential for blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Chloro-6-methoxypyridine (LogP 1.74–2.22); 2-Chloro-6-ethoxypyridine (LogP 2.13–2.76) |
| Quantified Difference | ΔLogP = +0.54 to +1.56 (target vs. ethoxy/methoxy analogs) |
| Conditions | Calculated values (XLogP3 / ACD/Labs LogP) |
Why This Matters
Higher lipophilicity is a key driver for CNS drug discovery and systemic agrochemicals, where improved membrane permeability can enhance bioavailability.
- [1] Kuujia. 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine. CAS 77145-58-5. XLogP3: 3.3; Molbase. 2-Chloro-6-methoxypyridine. LogP: 1.74–2.22; Molbase. 2-Chloro-6-ethoxypyridine. LogP: 2.13–2.76. View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863–875. View Source
